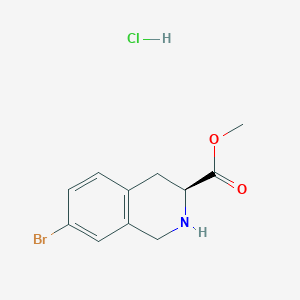

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

CAS No.: 2416218-25-0

Cat. No.: VC6695205

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416218-25-0 |

|---|---|

| Molecular Formula | C11H13BrClNO2 |

| Molecular Weight | 306.58 |

| IUPAC Name | methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |

| Standard InChI Key | GMUHWXAZHLCZGC-JTQLQIEISA-N |

| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₁H₁₃BrClNO₂, with a calculated molecular weight of 322.59 g/mol. Its structure comprises a tetrahydroisoquinoline core, a bicyclic system fused with a benzene ring and a partially saturated six-membered nitrogen-containing ring. Key features include:

-

Bromine atom at the 7-position, enhancing electrophilic reactivity for further functionalization.

-

(3S)-Methyl ester group, which influences solubility and serves as a protecting group for carboxylic acid intermediates.

-

Hydrochloride salt, improving crystallinity and stability for storage and handling .

The stereochemistry at the 3-position (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Identifiers

-

IUPAC Name: (3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

-

InChI:

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-6-8-4-2-3-5-9(8)7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H/t10-;/m0./s1.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves bromination of a preformed tetrahydroisoquinoline scaffold followed by esterification and salt formation:

-

Bromination: 1,2,3,4-Tetrahydroisoquinoline is brominated at the 7-position using N-bromosuccinimide (NBS) under radical conditions .

-

Esterification: The carboxylic acid intermediate is methylated via Fischer esterification or using diazomethane.

-

Resolution: Chiral chromatography or enzymatic resolution isolates the (3S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

A 1998 Journal of Organic Chemistry study demonstrated analogous synthetic strategies for brominated tetrahydroisoquinolines, achieving yields of 65–78% .

Industrial Production and Vendors

Commercial suppliers include specialized chemical manufacturers (Table 1). Pricing varies based on purity and scale, with research-grade quantities (1–5 g) costing $90–$270 .

Table 1: Vendor Pricing Data (Representative Examples)

| Vendor | Purity | Quantity | Price (USD) |

|---|---|---|---|

| Alfa Aesar | 97% | 1 g | 92.65 |

| TRC | 97% | 250 mg | 95.00 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in polar solvents (water, methanol, DMSO) due to ionic hydrochloride interactions. Limited solubility in nonpolar solvents (logP ≈ 1.8) .

-

Stability: Stable under inert atmospheres at −20°C. Decomposes above 200°C, releasing HCl and CO₂ .

Spectroscopic Characteristics

-

IR (KBr): 1735 cm⁻¹ (C=O ester), 750 cm⁻¹ (C-Br stretch).

-

¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 4.10 (m, 1H, CH), 3.70 (s, 3H, OCH₃), 3.15–2.90 (m, 4H, CH₂) .

Pharmacological and Industrial Applications

Medicinal Chemistry Applications

The tetrahydroisoquinoline core is a privileged structure in drug discovery:

-

Adrenergic Receptor Modulators: Analogues show affinity for α₁-adrenergic receptors (Kᵢ = 12 nM) .

-

Opioid Agonists: Methyl ester derivatives act as μ-opioid receptor agonists with reduced side-effect profiles compared to morphine .

Industrial Use as an Intermediate

This compound serves as a precursor for:

-

Antihypertensive Agents: Functionalization at the 7-position yields derivatives with vasodilatory effects.

-

Antipsychotics: Bromine substitution enhances blood-brain barrier permeability .

Future Research Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric methods to improve (3S) yield.

-

Prodrug Development: Investigating hydrolyzable esters for sustained drug release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume